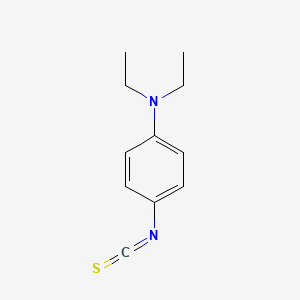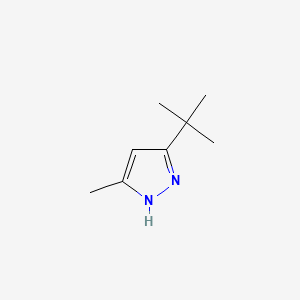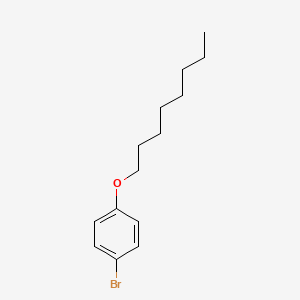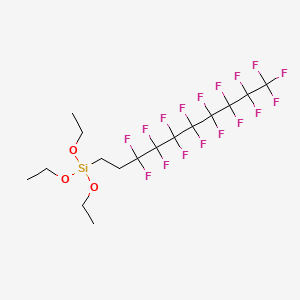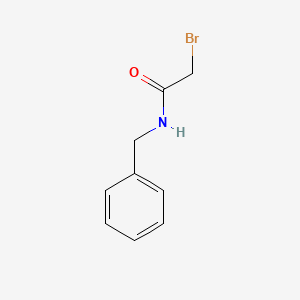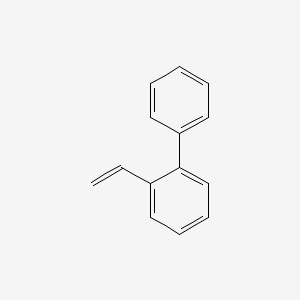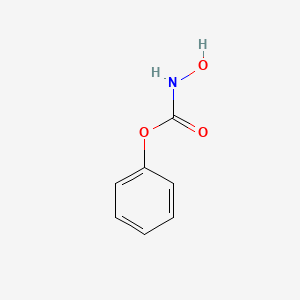
2,4,7-三氯喹唑啉
描述
2,4,7-Trichloroquinazoline is a synthetic compound that belongs to the quinazoline class of heterocyclic aromatic organic compounds. Quinazolines are known for their diverse pharmacological activities, and the trichloroquinazoline derivatives, in particular, have been studied for their potential antiplasmodial properties against Plasmodium falciparum strains, which are responsible for malaria . These compounds have also been investigated for their potential use in anticancer drug development .
Synthesis Analysis
The synthesis of quinazoline derivatives often involves multi-step reactions starting from simple precursors. For instance, 2-trichloromethylquinazoline derivatives have been synthesized using a microwave-assisted Suzuki-Miyaura cross-coupling approach, which is a notable method due to its efficiency and the use of microwave irradiation to expedite the reaction . Another method for synthesizing quinazoline derivatives involves the condensation of 2-amino-4-fluoro benzoic acid with urea, followed by cyclization, chlorination, and nucleophilic substitution to yield compounds like 2-chloro-N,N-diethyl-7-fluoroquinazolin-4-amine . These methods highlight the versatility and adaptability of synthetic strategies for quinazoline derivatives.
Molecular Structure Analysis
The molecular structure of quinazoline derivatives is characterized by a bicyclic system consisting of two nitrogen atoms at the 1 and 3 positions of the quinazoline ring. The presence of substituents such as chloro groups can significantly influence the electronic properties and reactivity of the molecule. For example, the introduction of a trichloromethyl group at the 2-position of the quinazoline ring has been shown to confer antiplasmodial activity .
Chemical Reactions Analysis
Quinazoline derivatives can undergo various chemical reactions, including nucleophilic substitution, which is a common reaction for chloroquinoline compounds. The reactivity in such reactions can be influenced by the presence of electron-withdrawing or electron-donating substituents on the quinoline ring . Additionally, the 1,2,3-triazole ring system, which exhibits a range of biological activities, can be synthesized through a copper-catalyzed click reaction, demonstrating the chemical versatility of quinazoline derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives are influenced by their molecular structure and substituents. For instance, the introduction of electron-withdrawing groups like trichloromethyl can enhance the compound's lipophilicity, which may affect its pharmacokinetic properties and biological activity . The solubility, melting point, and stability of these compounds can vary widely and are crucial for their potential therapeutic applications.
科学研究应用
蛋白激酶抑制剂
2,4,7-三氯喹唑啉已被用于开发蛋白激酶 D 的小分子抑制剂 . 这些抑制剂在调节细胞功能方面起着至关重要的作用,使其在研究诸如癌症等疾病中变得重要 .
酪氨酸激酶抑制剂
存在于 2,4,7-三氯喹唑啉中的喹唑啉骨架是其中最有效的酪氨酸激酶抑制剂 . 酪氨酸激酶是通过信号转导级联激活许多蛋白质的酶,它们是抗癌药物的关键靶标 .
抗结核药物
具有喹唑啉骨架的化合物已显示出作为抗结核药物的显着活性 . 结核病是一个主要的全球健康问题,开发新的抗结核药物至关重要 .
抗病毒药物
包括 2,4,7-三氯喹唑啉在内的基于喹唑啉的化合物已被发现表现出抗病毒活性 . 这使它们在研究和开发新的抗病毒药物方面具有价值 .
抗菌药物
2,4,7-三氯喹唑啉已被用于合成具有抗菌特性的化合物 . 抗生素耐药细菌的出现增加了开发新的抗菌药物的需求 .
抗癌药物
喹唑啉骨架存在于各种具有生物活性的化合物中,这些化合物表现出作为抗癌药物的显着活性 . 例如,厄洛替尼和吉非替尼,这两种药物都用于治疗肺癌和胰腺癌,是喹唑啉衍生的化合物 .
安全和危害
When handling 2,4,7-Trichloroquinazoline, it is advised to avoid breathing its dust, fume, gas, mist, or vapors . It should be used only outdoors or in a well-ventilated area, and protective clothing, gloves, and eye/face protection should be worn . It is harmful if swallowed and can cause skin and eye irritation .
未来方向
作用机制
Target of Action
Quinazoline derivatives, to which 2,4,7-trichloroquinazoline belongs, are known to exhibit remarkable activity as antitubercular, antiviral, antibacterial, and anticancer agents . They are among the most potent inhibitors of tyrosine kinase and cellular phosphorylation .
Mode of Action
Quinazoline derivatives are known to interact with their targets, leading to inhibition of key enzymes such as tyrosine kinase, which plays a crucial role in signal transduction pathways . This interaction results in changes in cellular processes, potentially leading to the death of pathogenic cells or viruses .
Biochemical Pathways
Given its potential role as a tyrosine kinase inhibitor, it can be inferred that it may affect signal transduction pathways in cells . These pathways are critical for various cellular functions, including cell growth and division .
Result of Action
As a potential inhibitor of tyrosine kinase, it may interfere with signal transduction pathways, leading to the inhibition of cell growth and division . This could result in the death of pathogenic cells or viruses .
属性
IUPAC Name |
2,4,7-trichloroquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl3N2/c9-4-1-2-5-6(3-4)12-8(11)13-7(5)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFVNIGBXSLGABC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C(N=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30289028 | |
| Record name | 2,4,7-trichloroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30289028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6625-94-1 | |
| Record name | 6625-94-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58609 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4,7-trichloroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30289028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: Why is 2,4,7-trichloroquinazoline a useful starting material for organic synthesis?
A1: 2,4,7-Trichloroquinazoline possesses three chlorine atoms that can be selectively replaced with various aryl and heteroaryl groups via palladium-catalyzed cross-coupling reactions [, ]. This regioselective functionalization allows chemists to efficiently synthesize a wide range of quinazoline derivatives with diverse functionalities at specific positions on the heterocycle. This is particularly useful for exploring structure-activity relationships in medicinal chemistry, where subtle changes in a molecule's structure can significantly impact its biological activity.
Q2: Can you explain the regioselective cross-coupling strategy used with 2,4,7-trichloroquinazoline?
A2: The research highlights the development of a sequential palladium-catalyzed cross-coupling strategy [, ]. This strategy exploits the differing reactivities of the chlorine atoms in 2,4,7-trichloroquinazoline. Under specific reaction conditions, one chlorine atom can be selectively substituted by an aryl- or heteroarylboronic acid. By tuning the reaction parameters, researchers can then target the remaining chlorine atoms sequentially, ultimately enabling the controlled synthesis of highly functionalized quinazoline derivatives. This method offers a powerful tool for medicinal chemists to fine-tune the structure of potential drug candidates.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




